2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate
Overview
Description
2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C12H4F5NO5S and a molecular weight of 369.22 g/mol . This compound is characterized by the presence of a pentafluorophenyl group and a nitrobenzenesulfonate group, making it a versatile reagent in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate typically involves the reaction of pentafluorophenol with 2-nitrobenzenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack.
Oxidation: The sulfonate group can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phenyl derivatives, depending on the nucleophile used.
Reduction: The major product is 2,3,4,5,6-Pentafluorophenyl 2-aminobenzenesulfonate.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing pentafluorophenyl and nitrobenzenesulfonate groups into organic molecules.
Proteomics: The compound is used in the synthesis of peptide and protein conjugates for proteomics research.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic applications.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The pentafluorophenyl group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenyl 4-nitrobenzenesulfonate: Similar in structure but with the nitro group in the para position.
2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate: Similar in structure but with the nitro group in the meta position.
2,3,4,5,6-Pentafluorophenylacetonitrile: Contains a nitrile group instead of a nitrobenzenesulfonate group.
Uniqueness
2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. The combination of the pentafluorophenyl and nitrobenzenesulfonate groups makes it a versatile reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-4-2-1-3-5(6)18(19)20/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBGHXXWGFGBSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225749 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-33-4 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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